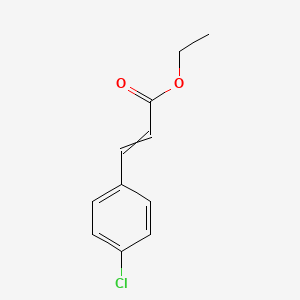

Ethyl p-chlorocinnamate

Description

Historical Perspectives and Evolution of Cinnamate (B1238496) Research

The study of cinnamates, the esters and salts of cinnamic acid, has a rich history rooted in the exploration of natural products. Cinnamic acid itself is a naturally occurring aromatic acid found in plants like cinnamon. researchgate.net Early research focused on its isolation and characterization from botanical sources. The mid-twentieth century marked a significant evolution in cinnamate research, with a pivot towards materials science. Pioneering investigations in the 1950s and 1960s explored the photosensitive properties of cinnamate esters in polymers. Seminal work by researchers like Minsk and his colleagues in 1959 on cinnamate esters of polyvinyl alcohol laid the groundwork for the development of photoresist technology, which is crucial for manufacturing microelectronics. This era established cinnamates as versatile molecules whose properties could be tuned by altering their chemical structure, setting the stage for the synthesis and study of a wide array of derivatives.

Significance of Cinnamates as Chemical Motifs in Academic Research

Cinnamic acid and its derivatives are considered privileged scaffolds in medicinal chemistry and organic synthesis due to their versatile reactivity and wide range of biological activities. researchgate.netmdpi.com The core structure, featuring an aromatic ring conjugated with a propenoic acid moiety, serves as a foundational template for developing new molecules. researchgate.net In academic research, cinnamates are significant for several reasons:

Synthetic Intermediates: They are valuable starting materials for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. cinnamates.com

Biological Activity: The cinnamate scaffold is present in numerous compounds that exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. researchgate.netmdpi.com This has driven extensive research into creating and testing new derivatives for potential therapeutic use.

Material Science: Cinnamates are crucial in the development of functional materials. Their ability to undergo photodimerization and polymerization under UV light makes them essential components in photosensitive polymers and UV-protective agents in sunscreens. taylorandfrancis.com

Probes for Chemical Biology: Due to their biological activities, cinnamates are often used as chemical probes to study biological pathways and enzyme mechanisms. nih.gov

Research Trajectories of Ethyl p-chlorocinnamate within Organic Chemistry and Chemical Biology

This compound (trans-ethyl 4-chlorocinnamate) is a specific derivative that has been a subject of focused academic inquiry, primarily as a model compound and a synthetic intermediate. Its research trajectory can be traced along two main paths: its synthesis and its biological evaluation.

In organic chemistry, the synthesis of this compound is well-established and often used as an example in the study of reaction mechanisms. Common methods include Fischer esterification and the Wittig reaction. nih.gov Fischer esterification involves the acid-catalyzed reaction of p-chlorocinnamic acid with ethanol (B145695). cinnamates.com The Wittig reaction provides an alternative route, where 4-chlorobenzaldehyde (B46862) is reacted with a phosphorus ylide, (carboethoxymethylene)triphenylphosphorane, to form the carbon-carbon double bond with high stereoselectivity. prepchem.comgoogle.com

| Property | Value | Source |

|---|---|---|

| IUPAC Name | ethyl 3-(4-chlorophenyl)prop-2-enoate | nih.gov |

| Molecular Formula | C₁₁H₁₁ClO₂ | nih.govlookchem.com |

| Molecular Weight | 210.65 g/mol | nih.gov |

| Appearance | Colorless transparent liquid | cinnamates.com |

| Melting Point | 49-51 °C | lookchem.com |

| Boiling Point | 307.9 °C at 760 mmHg | lookchem.com |

| Refractive Index (20°C) | 1.5760-1.5771 | cinnamates.com |

In chemical biology, research has focused on evaluating the bioactivity of this compound. Studies have explored its potential as an antimicrobial and insecticidal agent. For instance, its activity against various fungal strains has been quantified. Research has shown that the ethyl ester of 4-chlorocinnamic acid exhibits antifungal properties, with a slight increase in activity against Candida albicans compared to its methyl ester counterpart. nih.gov It has also been identified as having potent larvicidal activity against the Aedes aegypti mosquito, the vector for dengue and Zika viruses. lookchem.comabq.org.br These findings highlight its potential as a lead compound for developing new pest control agents.

| Reaction Type | Key Reactants | Typical Conditions | Source |

|---|---|---|---|

| Fischer Esterification | p-Chlorocinnamic acid, Absolute ethanol | Concentrated sulfuric acid catalyst | cinnamates.comnih.gov |

| Wittig Reaction | 4-Chlorobenzaldehyde, (Carboethoxymethylene)triphenylphosphorane | Reflux in toluene | prepchem.comgoogle.com |

| Condensation Reaction | p-Chlorobenzaldehyde, a phosphonium (B103445) ylide | Heated in benzene (B151609) in a pressure vessel | journals.co.za |

Further research has investigated the structure-activity relationship of a series of cinnamic acid esters to understand how modifications to the chemical structure impact biological efficacy. nih.gov In these studies, this compound serves as a key reference point to evaluate the effects of different substituents on the phenyl ring and variations in the alcohol moiety of the ester. nih.gov

| Activity Type | Target Organism/System | Key Finding | Source |

|---|---|---|---|

| Antifungal | Candida albicans | Exhibited antifungal activity with a Minimum Inhibitory Concentration (MIC) of 4.75 μmol/mL. | nih.gov |

| Larvicidal | Aedes aegypti (mosquito larvae) | Demonstrated the most pronounced activity among a series of cinnamates, with a reported LC50 value of 8.3 μg/mL. | lookchem.comabq.org.br |

| Acaricidal | Animal and human acarids (mites/ticks) | Included in a patent for compounds to be used in the preparation of acaricides. | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZFMMSRIDAQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6048-06-2 | |

| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6048-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Ethyl P Chlorocinnamate and Its Analogues

Classic Esterification Approaches

Fischer Esterification of p-chlorocinnamic acid

The Fischer esterification is a well-established and fundamental method for the synthesis of esters. In the context of ethyl p-chlorocinnamate, this reaction involves the acid-catalyzed esterification of p-chlorocinnamic acid with ethanol (B145695). The reaction is typically carried out by refluxing the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. rsc.org

The mechanism of the Fischer esterification proceeds through the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of the alcohol attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product. The use of excess ethanol helps to shift the equilibrium towards the formation of the ester, thereby increasing the reaction yield.

While Fischer esterification is a straightforward and cost-effective method, it is an equilibrium-controlled process, which can limit the achievable yields. rsc.org To overcome this, techniques such as the removal of water as it is formed (e.g., using a Dean-Stark apparatus) can be employed.

Organometallic and Catalytic Syntheses

Modern synthetic chemistry offers more advanced and often more efficient routes to this compound, utilizing organometallic reagents and catalytic systems.

Wittig Reaction-based Syntheses.electronicsandbooks.comresearchgate.net

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds and is particularly valuable for the synthesis of alkenes with high stereoselectivity. matthey.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). researchgate.net For the synthesis of this compound, this typically involves the reaction of p-chlorobenzaldehyde with a stabilized phosphorus ylide.

The key step in this synthesis is the condensation of p-chlorobenzaldehyde with a phosphonium (B103445) ylide, such as (carbethoxymethylene)triphenylphosphorane. This ylide is readily prepared from the corresponding phosphonium salt, which is in turn synthesized by the reaction of triphenylphosphine (B44618) with an ethyl haloacetate.

The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of p-chlorobenzaldehyde, leading to the formation of a betaine (B1666868) intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently decomposes to yield the desired alkene (this compound) and triphenylphosphine oxide. google.com A significant advantage of using a stabilized ylide is the high selectivity for the (E)-isomer of the product due to thermodynamic control in the reaction pathway.

| Reactants | Reagent | Product | Isomer Selectivity |

| p-chlorobenzaldehyde | (carbethoxymethylene)triphenylphosphorane | This compound | Predominantly (E)-isomer |

Heck Reaction Catalysis utilizing Cobalt Nanomaterials

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. researchgate.net While traditionally employing palladium catalysts, recent research has explored the use of more abundant and less expensive metals, such as cobalt, for this transformation. Cobalt nanoparticles have emerged as effective catalysts for Heck-type reactions.

A plausible synthetic route for this compound via a cobalt-catalyzed Heck reaction would involve the coupling of a p-halobenzene derivative, such as p-chloroiodobenzene, with ethyl acrylate (B77674). The cobalt nanomaterial catalyst, often supported on materials like modified chitosan (B1678972) to enhance stability and recyclability, would facilitate the oxidative addition of the aryl halide, followed by migratory insertion of the acrylate and subsequent β-hydride elimination to yield the final product and regenerate the active catalyst.

| Aryl Halide | Alkene | Catalyst | Product |

| p-chloroiodobenzene | Ethyl acrylate | Cobalt Nanomaterials | This compound |

This approach aligns with the principles of sustainable chemistry by utilizing a more earth-abundant metal catalyst.

Green Chemistry and Sustainable Synthetic Pathways

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. For the synthesis of this compound and its analogues, several green chemistry approaches have been explored.

One notable advancement is the use of microwave irradiation to accelerate the reaction rate, often leading to higher yields in shorter reaction times and with reduced energy consumption. researchgate.net For instance, the Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, has been successfully performed under microwave irradiation for the synthesis of various ethyl cinnamates. researchgate.net

Solvent-free reactions represent another key aspect of green chemistry. The Wittig reaction for the synthesis of ethyl cinnamate (B1238496) has been effectively carried out without a solvent, which minimizes the generation of hazardous waste. This solvent-less approach is particularly attractive from both an environmental and economic perspective.

Furthermore, the development of one-pot syntheses and the use of non-toxic, readily available catalysts are central to green synthetic strategies. For example, a greener synthesis of mthis compound has been reported using a one-pot method with the non-toxic amino acid glycine (B1666218) as a catalyst, avoiding the use of more hazardous reagents. These principles can be readily adapted for the synthesis of this compound.

| Green Chemistry Approach | Key Feature | Application in Synthesis |

| Microwave Irradiation | Accelerated reaction rates, reduced energy consumption | Horner-Wadsworth-Emmons synthesis of ethyl cinnamates. researchgate.net |

| Solvent-free Conditions | Minimization of hazardous waste | Wittig reaction for ethyl cinnamate synthesis. |

| Non-toxic Catalysts | Reduced environmental impact and improved safety | Glycine-catalyzed one-pot synthesis of mthis compound. |

One-Pot Condensation Reactions (e.g., Sodium Hydride Promoted)

One-pot condensation reactions represent an efficient strategy for the synthesis of α,β-unsaturated esters like this compound. These methods are advantageous due to their operational simplicity, reduced reaction times, and often high yields. A notable example is the direct, one-pot synthesis promoted by sodium hydride (NaH) asianpubs.org.

In this protocol, various aldehydes are treated with ethyl acetate (B1210297) in the presence of NaH at low temperatures asianpubs.org. The reaction effectively yields α,β-unsaturated esters with purities often exceeding 88%. Specifically, for the synthesis of (E)-Ethyl-4-chlorocinnamate, 4-chlorobenzaldehyde (B46862) is reacted with ethyl acetate and sodium hydride. The typical procedure involves suspending sodium hydride in dry ethyl acetate and slowly adding a solution of the aldehyde, also in dry ethyl acetate. The mixture is then stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). This method is effective for both electron-rich and electron-deficient aldehydes, with reported yields ranging from 76-97% asianpubs.org.

Other one-pot methodologies for similar cinnamate esters involve Knoevenagel condensation, often using different starting materials and catalysts. For instance, a method for mthis compound uses p-chlorobenzaldehyde and diethyl malonate with a non-toxic glycine catalyst in a one-pot process that includes hydrolysis and acidification steps google.com. Another approach for ethyl cinnamate derivatives uses the reaction of diethyl malonate with potassium hydroxide, followed by the addition of acetic acid and subsequent condensation with an aldehyde catalyzed by an amino acid google.com. These variations highlight the flexibility of one-pot strategies in synthesizing cinnamate derivatives.

| Aldehyde | Reagent | Promoter/Catalyst | Product | Yield |

|---|---|---|---|---|

| 4-chlorobenzaldehyde | Ethyl Acetate | Sodium Hydride (NaH) | (E)-Ethyl-4-chlorocinnamate | Reported between 76-97% for various aldehydes |

Advanced Esterification and Coupling Strategies

Advanced esterification methods provide alternative routes to this compound, particularly when starting from p-chlorocinnamic acid. These techniques are often necessary for substrates that are sensitive to harsh conditions typically found in classic Fischer esterification.

Esterification of carboxylic acids can be achieved by reacting them with alkyl halides. One such method utilizes electroreduction to generate a reactive carboxylate ion intermediate researchgate.net. In this process, a carboxylic acid, such as cinnamic acid, undergoes electrochemical reduction. The resulting carboxylate ion, which has an ammonium (B1175870) counter-cation, then reacts with an alkyl halide (e.g., ethyl iodide or ethyl bromide) via an SN2 mechanism to afford the corresponding ester. This method has been successfully applied to a range of carboxylic acids and alkyl halides, providing moderate to good yields researchgate.net. The high reactivity of the generated carboxylate ion intermediate is a key feature of this process researchgate.net.

The Mitsunobu reaction is a versatile and mild method for converting primary and secondary alcohols into esters, which is particularly useful for sensitive molecules. The reaction involves the coupling of an alcohol with an acidic pronucleophile, such as a carboxylic acid, mediated by a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) missouri.eduorganic-chemistry.orgnih.gov.

The mechanism proceeds through the formation of a phosphonium intermediate from the reaction of PPh₃ and DEAD missouri.eduorganic-chemistry.org. This intermediate activates the alcohol's hydroxyl group, making it a good leaving group. Subsequent nucleophilic substitution by the carboxylate anion of p-chlorocinnamic acid completes the ester formation missouri.eduorganic-chemistry.org. A key characteristic of the Mitsunobu reaction is the clean inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool in stereoselective synthesis missouri.eduorganic-chemistry.orgnih.gov. Its application has been demonstrated for various hydroxycinnamic acids, which are structurally related to p-chlorocinnamic acid d-nb.info.

The Steglich esterification is another mild procedure for forming esters from carboxylic acids and alcohols, particularly valuable for sterically hindered substrates or those sensitive to acid wikipedia.orgorganic-chemistry.org. This method employs a carbodiimide, such as N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), as a coupling agent, and typically uses a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) wikipedia.orgnih.govyoutube.com.

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate organic-chemistry.org. The alcohol then attacks this intermediate to form the ester and a dicyclohexylurea (DCU) byproduct wikipedia.orgorganic-chemistry.org. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive amide ("active ester") that is more susceptible to nucleophilic attack by the alcohol and less prone to undergoing a yield-reducing side reaction (a 1,3-rearrangement to an N-acylurea) wikipedia.orgorganic-chemistry.org. This method has been successfully used for the esterification of cinnamic acid derivatives, such as (E)-4-methoxy cinnamic acid, demonstrating its applicability to this class of compounds nih.gov.

| Method | Key Reagents | General Application | Key Features |

|---|---|---|---|

| Alkyl Halide Esterification | Alkyl Halide, Base or Electroreduction | Conversion of carboxylates to esters | Proceeds via SN2 mechanism researchgate.net |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD | Mild conversion of alcohols and carboxylic acids to esters | Stereochemical inversion at the alcohol center missouri.eduorganic-chemistry.org |

| Steglich Esterification | DCC or DIC, DMAP (catalyst) | Mild esterification for sensitive or sterically hindered substrates | Forms a stable urea (B33335) byproduct wikipedia.orgorganic-chemistry.org |

Synthesis of Naphthopyran Derivatives from Ethyl α-cyano-p-chlorocinnamate

Ethyl α-cyano-p-chlorocinnamate serves as a valuable precursor for the synthesis of more complex heterocyclic systems, such as naphthopyrans. These compounds are of interest due to their potential biological activities.

A specific synthetic route involves the reaction of Ethyl α-cyano-p-chlorocinnamate with a substituted naphthol. For example, the interaction of 6-bromonaphthalen-2-ol with ethyl α-cyano-p-chlorocinnamate in an ethanolic solution containing piperidine (B6355638) as a catalyst yields ethyl 2-amino-7-bromo-4-(4-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carboxylate researchgate.netbenthamdirect.com. This reaction proceeds via a multi-component condensation mechanism, leading to the formation of the fused pyran ring system. The resulting naphthopyran derivatives can be further modified to create a diverse library of related compounds, such as naphthopyranopyrimidines and naphthopyranotriazolopyrimidines, by reacting them with various electrophilic reagents researchgate.netbenthamdirect.com.

Table of Compounds Mentioned

| Compound Name |

|---|

| (E)-4-methoxy cinnamic acid |

| 4-chlorobenzaldehyde |

| 4-dimethylaminopyridine (DMAP) |

| 6-bromonaphthalen-2-ol |

| Acetic acid |

| Diethyl malonate |

| diethyl azodicarboxylate (DEAD) |

| diisopropyl azodicarboxylate (DIAD) |

| Dicyclohexylurea (DCU) |

| Ethyl 2-amino-7-bromo-4-(4-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carboxylate |

| Ethyl acetate |

| Ethyl α-cyano-p-chlorocinnamate |

| This compound |

| Glycine |

| Mthis compound |

| N,N′-dicyclohexylcarbodiimide (DCC) |

| N,N′-diisopropylcarbodiimide (DIC) |

| p-chlorocinnamic acid |

| Piperidine |

| Potassium hydroxide |

| Sodium hydride (NaH) |

| Triphenylphosphine (PPh₃) |

Spectroscopic Characterization and Structural Elucidation of Ethyl P Chlorocinnamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of ethyl p-chlorocinnamate provides a detailed account of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the ethyl group, the vinylic protons of the propenoate backbone, and the aromatic protons of the chlorophenyl ring.

The ethyl group gives rise to a triplet at approximately 1.36 ppm, corresponding to the methyl (CH₃) protons, and a quartet at around 4.20 ppm from the methylene (B1212753) (CH₂) protons. The splitting pattern—a triplet for the methyl group and a quartet for the methylene group—is a classic signature of an ethyl group, resulting from the coupling between the adjacent sets of protons.

The vinylic protons, which are part of the carbon-carbon double bond, appear as two distinct doublets. The proton closer to the ester group (α-proton) resonates at about 6.31 ppm, while the proton adjacent to the aromatic ring (β-proton) is observed further downfield at approximately 7.68 ppm. The large coupling constant (J value) of approximately 16.0 Hz for these doublets confirms the trans or E-configuration of the double bond.

The para-substituted aromatic ring produces a characteristic pattern of two doublets. The protons ortho to the chlorine atom appear around 7.44 ppm, while the protons meta to the chlorine atom are found near 7.48 ppm. The integration of these signals confirms the presence of four protons on the aromatic ring.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| ~1.36 | Triplet | 3H | ~7.1 | -CH₃ (Ethyl) |

| ~4.20 | Quartet | 2H | ~7.1 | -OCH₂- (Ethyl) |

| ~6.31 | Doublet | 1H | ~16.0 | Vinylic H (α to C=O) |

| ~7.44 | Doublet | 2H | ~8.5 | Aromatic H (ortho to Cl) |

| ~7.48 | Doublet | 2H | ~8.5 | Aromatic H (meta to Cl) |

| ~7.68 | Doublet | 1H | ~16.0 | Vinylic H (β to C=O) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound reveals eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 166.0 ppm. The carbons of the aromatic ring and the double bond resonate in the range of 118 to 145 ppm. The methylene and methyl carbons of the ethyl group are the most shielded, appearing at approximately 60.5 ppm and 14.3 ppm, respectively.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~14.3 | -CH₃ (Ethyl) |

| ~60.5 | -OCH₂- (Ethyl) |

| ~118.9 | Vinylic CH (α to C=O) |

| ~129.0 | Aromatic CH (ortho to Cl) |

| ~130.0 | Aromatic CH (meta to Cl) |

| ~133.0 | Aromatic C (ipso to C=C) |

| ~136.0 | Aromatic C (ipso to Cl) |

| ~144.9 | Vinylic CH (β to C=O) |

| ~166.0 | C=O (Ester) |

Distortionless Enhancement by Polarization Transfer (DEPT) NMR spectroscopy is utilized to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.orglibretexts.org In a DEPT-135 experiment, CH₃ and CH groups produce positive signals, while CH₂ groups show negative signals. Quaternary carbons, which lack attached protons, are not observed in DEPT spectra. sapub.org

For this compound, the DEPT-135 spectrum would confirm the assignments made in the standard ¹³C NMR spectrum:

Positive Signals: The methyl carbon (~14.3 ppm), the four aromatic CH carbons (~129.0 and ~130.0 ppm), and the two vinylic CH carbons (~118.9 and ~144.9 ppm) would appear as positive peaks.

Negative Signal: The methylene carbon of the ethyl group (~60.5 ppm) would be the only negative peak. sapub.org

Absent Signals: The quaternary carbons—the ester carbonyl (~166.0 ppm) and the two aromatic carbons attached to the chlorine and the vinyl group (~133.0 and ~136.0 ppm)—would be absent from the spectrum. sapub.org

A DEPT-90 experiment would exclusively show signals for the CH carbons, which include the vinylic and aromatic methine groups. sapub.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, provide valuable information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net A strong, sharp absorption band is observed in the region of 1700-1730 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. researchgate.netlibretexts.org

The stretching vibrations of the C=C bonds in the aromatic ring and the alkene group give rise to absorptions in the 1600-1640 cm⁻¹ range. vscht.cz The C-O single bond stretching vibrations of the ester are typically found between 1100 and 1300 cm⁻¹. Specifically, a strong band around 1250 cm⁻¹ can be attributed to the asymmetric C-C-O stretching. researchgate.net

The C-H stretching vibrations also provide diagnostic information. Aromatic and vinylic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are observed just below 3000 cm⁻¹. vscht.cz

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H Stretch | Aromatic & Vinylic |

| ~2900-2980 | C-H Stretch | Aliphatic (Ethyl) |

| ~1715 | C=O Stretch | Ester |

| ~1635 | C=C Stretch | Alkene |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1250 & ~1170 | C-O Stretch | Ester |

| ~1015 | C-Cl Stretch | Aryl Halide |

| ~830 | C-H Bend | p-Substituted Ring |

Raman Spectroscopy Applications

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, serves as a complementary technique to FTIR. nih.gov For cinnamate (B1238496) derivatives, Raman spectra are particularly useful for identifying vibrations of the C=C double bond and the aromatic ring, which often produce strong signals. researchgate.net The C=C stretching vibration typically appears as a prominent band around 1640 cm⁻¹. researchgate.net

Applications of Raman spectroscopy for compounds like this compound include the unambiguous identification of the compound in complex mixtures, studying polymorphism and crystal structures, and monitoring chemical reactions. researchgate.netnih.gov The technique's high frequency precision and low interference from aqueous media make it a valuable tool in both qualitative and quantitative analysis of cinnamate esters. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C11H11ClO2, the expected monoisotopic mass can be calculated with high precision. chemspider.comguidechem.com This allows for unambiguous formula determination, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern in mass spectrometry provides valuable structural information. For esters like this compound, characteristic fragmentation pathways include the loss of the alkoxy group (-OCH2CH3) and cleavage adjacent to the carbonyl group. libretexts.orgdocbrown.info

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H11ClO2 guidechem.com |

| Monoisotopic Mass | 210.044757 u chemspider.com |

Note: The table contains calculated theoretical values. Experimental values would be determined in an HRMS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govcore.ac.uk This technique is highly effective for separating volatile compounds from a mixture and identifying them based on their retention time and mass spectrum. jmaterenvironsci.com In a GC-MS analysis, this compound would be separated from other components on a capillary column before entering the mass spectrometer. researchgate.net

The mass spectrometer would then ionize the eluted compound, generating a specific fragmentation pattern that serves as a molecular fingerprint. While specific retention times depend on the exact GC conditions (e.g., column type, temperature program), the resulting mass spectrum would show characteristic peaks corresponding to the molecular ion and key fragments, confirming the compound's identity. jmaterenvironsci.comnih.gov The electron impact (EI) mass spectrum would be expected to show a molecular ion peak at m/z 210, along with other fragments resulting from the loss of groups such as the ethoxy radical (•OCH2CH3) or the entire ester functional group.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The structure of this compound, which contains a benzene (B151609) ring conjugated with a carbon-carbon double bond and a carbonyl group, is expected to show strong UV absorbance. masterorganicchemistry.com This extended π-conjugated system allows for π→π* electronic transitions at relatively long wavelengths. masterorganicchemistry.com

Studies on similar cinnamate derivatives show a maximum absorbance (λmax) at approximately 310 nm. researchgate.net The presence of the chlorine atom on the phenyl ring can also influence the position and intensity of the absorption bands.

Table 2: UV-Vis Spectroscopic Data for Cinnamate Derivatives

| Compound Family | Typical λmax (nm) | Chromophore |

|---|

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique requires a single, high-quality crystal of the compound. Since this compound is a solid at room temperature, with a reported melting point of 49-51°C, it is amenable to analysis by X-ray crystallography, provided suitable crystals can be grown. lookchem.com

A successful crystallographic study would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the crystal packing arrangement, showing how molecules interact with each other in the solid state through intermolecular forces. This information is crucial for understanding the compound's physical properties and structure-activity relationships. nih.gov

Table 3: Potential X-ray Crystallography Data for this compound

| Parameter | Information Yielded |

|---|---|

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment.

Computational and Theoretical Studies of Ethyl P Chlorocinnamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. DFT calculations allow for the determination of a molecule's geometry and the distribution of its electrons, which are fundamental to understanding its chemical behavior. For a related compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT calculations have been successfully employed to analyze its structural and electronic properties using the B3LYP/6-311G(d,p) basis set materialsciencejournal.org. While specific DFT data for Ethyl p-chlorocinnamate is not detailed in the provided search results, the following sections describe the principles and expected outcomes of such analyses.

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined. This process calculates the most stable arrangement of atoms by finding the minimum on the potential energy surface. The output provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the cinnamate (B1238496) system and the precise orientation of the ethyl ester and p-chlorophenyl groups.

Following optimization, the electronic structure can be elucidated. This involves mapping the electron density distribution to understand how electrons are shared between atoms. Key outputs include molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative charge across the molecule. The MEP surface for a related acrylate (B77674) showed that such maps are crucial for identifying potential reactive sites and understanding intermolecular interactions rsc.org. For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the chlorine atom, indicating regions susceptible to electrophilic attack, while regions around the hydrogen atoms would show positive potential.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative of typical outputs from DFT calculations, as specific values for this compound were not found in the searched literature.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=C (alkene) | ~1.34 Å |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Angle | C=C-C (alkene) | ~120° |

| Dihedral Angle | C(ring)-C=C-C(carbonyl) | ~180° (trans) |

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. DFT calculations for this compound would determine the energies of these orbitals. The analysis for a similar acrylate derivative confirmed its chemical stability via a significant HOMO-LUMO gap rsc.org. Such an analysis for this compound would be crucial in explaining its stability and predicting its behavior in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: This table presents typical values to illustrate the concept, as specific computational results for this compound were not available in the cited sources.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.0 eV |

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (e.g., UV-Visible spectra) of molecules. This technique calculates the energies of electronic transitions from the ground state to various excited states. The results can be compared with experimental spectra to confirm the molecular structure and understand its photophysical properties. For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. This information is particularly valuable for applications involving light absorption, such as in sunscreens or photosensitizers.

To understand how molecules interact with each other in a solid state or in solution, advanced computational methods are used.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals forces.

Non-Covalent Interaction (NCI) analysis: NCI plots provide a visual representation of non-covalent interactions in 3D space, highlighting regions of attraction and repulsion between molecules.

Energy Frameworks: This approach calculates the interaction energies between pairs of molecules in a crystal lattice and visualizes them as frameworks, helping to understand the stability and packing of the crystal structure.

While no specific studies applying these methods to this compound were found, such analyses would be instrumental in explaining its crystal packing, solubility, and other macroscopic properties based on the nature and strength of its intermolecular forces.

Molecular Docking Investigations

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery and chemical biology for identifying potential biological targets and elucidating mechanisms of action.

Molecular docking studies have been instrumental in identifying a potential biological target for this compound and explaining its observed bioactivity. A study investigating the larvicidal properties of various cinnamic acid derivatives against Aedes aegypti, the mosquito vector for viruses like Dengue and Zika, identified this compound (referred to as compound 3j in the study) as a particularly potent agent. nih.govresearchgate.net

The in vitro larvicidal assays showed that ethyl cinnamates were more active than their corresponding acids, with this compound exhibiting a strong lethal concentration (LC₅₀) of 8.3 µg/mL. nih.govresearchgate.net To understand the molecular basis for this activity, in silico molecular docking was performed. The results suggested that the larvicidal action of this compound is associated with the inhibition of the acetylcholinesterase (AChE) enzyme in the mosquito larvae. nih.govresearchgate.net AChE is a critical enzyme in the central nervous system of insects, and its inhibition leads to paralysis and death.

The binding mode analysis from the docking simulation would reveal the specific interactions between this compound and the amino acid residues within the active site of the AChE protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The docking score, or binding energy, quantifies the affinity of the ligand for the receptor. The favorable score for this compound in the study corroborates its potent larvicidal activity. ufal.brufal.br

Table 3: Summary of Molecular Docking Findings for this compound

| Parameter | Finding | Source |

|---|---|---|

| Organism | Aedes aegypti (Mosquito Larvae) | nih.govresearchgate.net |

| Observed Bioactivity | Larvicidal (LC₅₀ = 8.3 µg/mL) | nih.govresearchgate.net |

| Identified Protein Target | Acetylcholinesterase (AChE) | nih.govresearchgate.net |

| Predicted Mechanism of Action | Inhibition of AChE enzyme activity | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR/OSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govresearchgate.net. For cinnamic acid derivatives, including esters like this compound, QSAR studies have been instrumental in understanding the structural requirements for their antimicrobial and anticancer activities nih.govresearchgate.netrsdjournal.org.

These models are developed by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression, to correlate these descriptors with the observed biological activity (e.g., MIC or IC50 values) nih.gov. A successful QSAR model can not only explain the observed structure-activity relationships but also predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules researchgate.net.

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. For cinnamic acid derivatives, various theoretical descriptors have been used to build predictive QSAR models nih.govnih.gov. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for modeling interactions involving electrostatic forces.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices. They help to model how a molecule fits into the active site of a receptor.

Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP (the logarithm of the octanol-water partition coefficient), which quantifies a molecule's lipophilicity. This is a critical parameter for predicting how a compound will partition between aqueous and lipid environments, affecting its absorption and distribution.

In QSAR studies of cinnamic acid esters and amides, multiple linear regression analysis has successfully correlated such physicochemical parameters with antimicrobial activity nih.gov. The resulting quantitative models have shown, for example, that Gram-negative bacteria and fungi like Candida albicans are particularly sensitive to these compounds, and the models help to identify the key structural features responsible for this activity nih.govresearchgate.net.

Biological Activities and Mechanistic Insights of Ethyl P Chlorocinnamate

Antimicrobial Research

Ethyl p-chlorocinnamate, a derivative of cinnamic acid, has been the subject of research for its potential antimicrobial properties. Studies have explored its efficacy against various fungal and bacterial pathogens, delving into its mechanisms of action and potential for synergistic applications with existing antimicrobial agents.

Antifungal Mechanisms and Target Interactions

The antifungal activity of this compound and related cinnamic acid esters is believed to involve multiple mechanisms, primarily targeting the fungal cell membrane and its essential components.

Ergosterol (B1671047) Interaction: A primary target for many antifungal compounds is ergosterol, the principal sterol in fungal cell membranes that regulates fluidity, growth, and proliferation. mdpi.com Research on cinnamate (B1238496) derivatives suggests a direct interaction with ergosterol. mdpi.comnih.gov An increase in the minimum inhibitory concentration (MIC) of these compounds when ergosterol is added to the medium indicates that their mechanism of action likely involves either inhibiting ergosterol synthesis or directly binding to ergosterol, disrupting the membrane's integrity. mdpi.comnih.gov

Cell Wall Disruption: The fungal cell wall, a structure absent in humans, is a critical component for maintaining cell integrity and protecting against osmotic stress. nih.gov Studies on cinnamic acid derivatives, including ethyl cinnamate, have shown that these compounds can interfere with the fungal cell wall. mdpi.comnih.gov In the presence of an osmotic protector like sorbitol, an increase in the MIC of these compounds suggests that they disrupt processes involved in cell wall synthesis or maintenance. nih.gov

14α-demethylase Inhibition: The enzyme 14α-demethylase (CYP51) is a key enzyme in the ergosterol biosynthesis pathway and a major target for azole antifungal drugs. nih.govnih.gov Molecular docking studies have been conducted to investigate the interaction between 4-chlorocinnamic acid esters and this enzyme. nih.govnih.gov The results of these computational analyses suggest that compounds like this compound exhibit a good affinity for the active site of 14α-demethylase, indicating their potential to act as inhibitors of this crucial enzyme. nih.govnih.govresearchgate.net

Antibacterial Studies and Cellular Effects

This compound and its analogs have also demonstrated activity against various bacterial species. The antibacterial efficacy of these compounds is often linked to their ability to disrupt bacterial cell membranes and interfere with essential cellular processes.

Research indicates that the antibacterial activity of cinnamic acid esters can be influenced by the length of their alkyl chains, which affects their lipophilicity and ability to penetrate bacterial membranes. mdpi.comnih.gov Cinnamic acid derivatives are known to exert their antimicrobial effects through mechanisms such as plasma membrane disruption, damage to nucleic acids and proteins, and the induction of intracellular reactive oxygen species. mdpi.com Studies on structurally related compounds suggest that they can permeabilize the outer membrane and disrupt the cytoplasmic membrane of bacteria. nih.govresearchgate.net For instance, methyl 4-chlorocinnamate has shown activity against Staphylococcus aureus. nih.gov

| Compound | Target Bacteria | Observed Effect |

|---|---|---|

| Ethyl cinnamate | Various bacteria | Antibacterial activity with MIC of 726.36 µM. mdpi.comnih.gov |

| Methyl 4-chlorocinnamate | Staphylococcus aureus | Showed activity at the highest tested concentration. nih.gov |

Synergistic Effects with Established Antimicrobials

The combination of this compound derivatives with existing antimicrobial drugs has been explored to identify potential synergistic interactions that could enhance therapeutic efficacy and combat drug resistance.

Association tests using the checkerboard method have been performed to evaluate the synergistic effects of cinnamic acid derivatives with established antifungal and antibacterial agents. nih.gov For example, studies have investigated the combination of these derivatives with the antifungal drug nystatin (B1677061) and the antibiotic amoxicillin. nih.gov The results of such studies have shown additive effects, where the combined antimicrobial activity is equal to the sum of the individual effects. nih.gov This suggests that compounds like this compound could potentially be used in combination therapies to improve the effectiveness of current antimicrobial treatments. researchgate.netfrontiersin.org

Insecticidal and Larvicidal Research

In addition to its antimicrobial properties, this compound and related compounds have been investigated for their potential as insecticides, particularly for their larvicidal activity against mosquito vectors.

Larvicidal Activity against Mosquito Vectors (e.g., Aedes aegypti)

Aedes aegypti is a significant vector for several arboviruses, including dengue, Zika, and chikungunya. nih.govmdpi.com The control of mosquito populations at the larval stage is a crucial strategy for preventing the spread of these diseases. Cinnamic acid derivatives have shown promise as larvicidal agents against Ae. aegypti. nih.govnih.gov

Studies have demonstrated that various cinnamic acid esters exhibit larvicidal activity, with their effectiveness often related to the chemical structure of the ester group. nih.gov While some studies have focused on other cinnamate esters, the general larvicidal potential of this class of compounds is well-documented. nih.govnih.gov The lethal concentration (LC50) values, which represent the concentration required to kill 50% of the larvae, are used to quantify this activity. nih.gov

| Compound | LC50 (mM) after 24h |

|---|---|

| Butyl cinnamate | 0.21 nih.gov |

| Pentyl cinnamate | 0.17 nih.gov |

| Benzyl cinnamate | 0.55 nih.gov |

Morphological and Developmental Impact on Larvae

Exposure to effective larvicides can lead to significant morphological and developmental abnormalities in mosquito larvae, ultimately resulting in their mortality. researchgate.netplos.orgnih.gov While specific studies on the morphological impact of this compound are limited, the effects of other larvicidal compounds on Ae. aegypti larvae can provide insights into potential mechanisms.

Larvicides can interfere with critical physiological processes such as molting and cuticle formation. researchgate.netplos.orgnih.gov For instance, chitin (B13524) synthesis inhibitors disrupt the production of chitin, a major component of the insect cuticle, leading to a discontinuous and altered cuticle. researchgate.netplos.orgnih.gov This can result in the inability of the larvae to complete their developmental stages, leading to mortality at the larval or pupal stage. researchgate.netplos.orgnih.gov Other larvicidal agents can cause intense damage to the cuticle membrane and internal structures like the midgut, leading to disorganized and damaged tissues. mdpi.comnih.gov These disruptions in development and morphology are key indicators of the efficacy of a larvicidal compound. nih.gov

Insecticidal Activity against Agricultural Pests (e.g., Spodoptera litura)

Scientific literature available in the public domain does not provide specific data on the direct insecticidal or larvicidal activity of this compound against the agricultural pest Spodoptera litura. While numerous studies investigate the insecticidal properties of various plant extracts and other synthetic compounds against this pest, specific research detailing the efficacy of this compound is not presently available. d-nb.infonih.govresearchgate.net

Antifeedant Properties (e.g., Spodoptera litura)

Similar to its insecticidal activity, there is a lack of specific research in the available scientific literature concerning the antifeedant properties of this compound against Spodoptera litura. Studies on antifeedant activities against S. litura have primarily focused on crude plant extracts or other isolated natural compounds. journalspress.comentomoljournal.com

Acaricidal Research

Activity against Mite Species (e.g., Psoroptes cuniculi)

This compound is a derivative of ethyl cinnamate, a compound that has been the subject of significant acaricidal research. In studies evaluating a series of 25 ethyl cinnamate derivatives for their in vitro activity against the mange mite Psoroptes cuniculi, it was found that substitutions on the benzene (B151609) ring significantly influence efficacy. nih.gov

While the parent compound, ethyl cinnamate, demonstrated notable acaricidal activity, the introduction of a chloro group to the benzene ring was found to reduce this activity. nih.gov This is in contrast to other derivatives, such as those with o-NO2 or m-NO2 substitutions, which showed a significant improvement in acaricidal potency compared to the unsubstituted ethyl cinnamate. nih.govjst.go.jp For context, the most active derivatives displayed median lethal concentration (LC50) values that were 2.1 to 8.3 times more potent than ivermectin, a standard drug used for treating Psoroptes cuniculi infestations. nih.gov

**Table 1: Comparative Acaricidal Activity of Ethyl Cinnamate Derivatives against *P. cuniculi***

| Compound | Substitution | LC50 (µg/mL) | Potency vs. Ivermectin |

|---|---|---|---|

| Ethyl cinnamate | None (unsubstituted) | 89.3 | ~2.8x more potent |

| Compound 26 | o-NO2 | 39.2 | ~6.3x more potent |

| Compound 27 | m-NO2 | 29.8 | ~8.3x more potent |

| Ivermectin | (Standard Drug) | 247.4 | Reference |

Data sourced from a study on 25 ethyl cinnamate derivatives. The introduction of a chloro group was reported to reduce activity relative to the unsubstituted compound. nih.gov

Proposed Mechanistic Pathways in Acaricidal Action

The precise mechanism of acaricidal action for ethyl cinnamate and its derivatives is still under investigation. However, structure-activity relationship (SAR) studies have provided key insights into the molecular requirements for their bioactivity. nih.gov

Key SAR findings include:

Benzene Ring Substituents : The type and position of substituent groups on the benzene ring are critical. Electron-withdrawing groups like nitro groups at the ortho or meta positions significantly enhance activity, whereas the introduction of a chloro group, bromo group, or electron-donating groups like hydroxy and methoxy (B1213986) reduces activity. nih.gov

Stereochemistry : The spatial arrangement of the molecule is important, with (E)-cinnamates being more effective acaricides than their (Z)-isomer counterparts. nih.govresearchgate.net

Acrylic Ester Moiety : Interestingly, the carbon-carbon double bond in the acrylic ester part of the molecule is not considered essential for improving the acaricidal activity of cinnamic acid esters. nih.gov

Some common biochemical pathways for similar compounds have been questioned in the context of this acaricidal activity. For instance, the leishmanicidal and cytotoxic actions of some cinnamic acid esters are thought to occur via a Michael addition mechanism, where the compound reacts with nucleophilic groups in the target's biomolecules. jst.go.jp However, for the acaricidal action against P. cuniculi, research suggests that this Michael addition mechanism may not be the primary pathway, indicating a different mode of action may be responsible. jst.go.jp Further research is needed to fully elucidate the specific molecular targets. jst.go.jp

Antitumor Research

Molecular Interactions in Antitumor Contexts

Direct studies on the antitumor activity of this compound itself are limited. However, the compound is utilized as a key starting material, or precursor, in the synthesis of more complex heterocyclic molecules that have demonstrated potential antitumor properties.

Research has shown that this compound can be used to synthesize novel naphthopyran derivatives, which are then evaluated for their cytotoxic efficacy against various human cancer cell lines. While the specific molecular interactions of this compound in this context are not detailed, the resulting compounds are investigated for their anticancer effects.

Studies on structurally related cinnamate derivatives offer insights into potential mechanisms. For example, Ethyl p-methoxycinnamate, a major component of Kaempferia galanga, has been identified as a potential anti-metastasis agent that targets the p38/AKT/NFκB signaling pathway. nih.gov This compound was also found to enhance the efficacy of the chemotherapy agent paclitaxel (B517696) by increasing DNA damage in melanoma cells, indicated by the phosphorylation of γ-H2AX, a marker for double-stranded DNA breaks. nih.gov These findings suggest that cinnamate derivatives can exert antitumor effects through complex molecular interactions involving the inhibition of key cell signaling pathways and the potentiation of DNA damage.

Plant Protection Applications

Antifungal Action against Plant Pathogens

This compound has demonstrated notable antifungal properties against a range of fungi responsible for plant diseases. Research into the bioactivity of cinnamic acid esters has identified this compound as a potent inhibitor of mycelial growth in several key phytopathogenic fungi. nih.gov In a systematic in vitro evaluation, this compound was tested for its efficacy against four significant pathogens: Fusarium solani, Pyricularia grisea, Valsa mali, and Botryosphaeria dothidea. nih.gov

The study utilized the mycelium growth rate method to determine the compound's inhibitory effects. At a concentration of 0.5 mM, this compound showed substantial inhibition across all tested species. nih.gov The highest rate of inhibition was observed against Botryosphaeria dothidea (72.8%), with strong activity also recorded against Fusarium solani (67.8%), Pyricularia grisea (66.8%), and Valsa mali (65.2%). nih.gov

Further analysis to determine the half-maximal effective concentration (EC₅₀) revealed the compound's potency. The EC₅₀ values were consistently low, indicating high antifungal activity. The most sensitive fungus was Botryosphaeria dothidea, with an EC₅₀ value of 22.8 µg/mL, followed closely by Fusarium solani at 23.5 µg/mL. nih.gov The EC₅₀ values for Pyricularia grisea and Valsa mali were 26.3 µg/mL and 27.6 µg/mL, respectively. nih.gov These findings underscore the potential of this compound as a broad-spectrum antifungal agent for application in plant protection. nih.gov

Table 1: In Vitro Antifungal Activity of this compound against Plant Pathogens

| Target Plant Pathogen | Inhibition Rate (%) at 0.5 mM | EC₅₀ (µg/mL) |

| Fusarium solani | 67.8 | 23.5 |

| Pyricularia grisea | 66.8 | 26.3 |

| Valsa mali | 65.2 | 27.6 |

| Botryosphaeria dothidea | 72.8 | 22.8 |

Data sourced from a 2017 study on the bioactivity of cinnamic acid esters. nih.gov

Structure Activity Relationship Sar Studies of Ethyl P Chlorocinnamate Derivatives

Impact of Substituents on Biological Potency

The type, position, and electronic properties of substituents on the aromatic ring and the ester moiety of cinnamate (B1238496) derivatives play a pivotal role in determining their biological efficacy. nih.gov

Influence of Halogenation and Position

Halogenation is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, which can enhance its ability to cross biological membranes. nih.govnih.gov The introduction of a halogen atom, like chlorine in the case of ethyl p-chlorocinnamate, can significantly alter the compound's bioactivity.

In studies on acaricidal agents, however, the introduction of a single chloro or bromo group onto the benzene (B151609) ring of ethyl cinnamate derivatives was found to reduce their activity against Psoroptes cuniculi. nih.gov This suggests that for certain biological targets, increased lipophilicity from a single halogen does not necessarily lead to enhanced potency. The position of the halogen is also critical. For instance, in a study of peptide drugs, halogenation at the para position of a phenylalanine residue significantly increased lipophilicity and, in the case of chloro and bromo substitutions, enhanced in vitro blood-brain barrier permeability. nih.gov The enhancement of biological activity by halogenation is often attributed to improved penetration of lipid membranes and the potential for halogen bonding to increase affinity for biological targets. nih.gov Research on other compound classes has shown that increasing the atomic mass of the halogen substituent can sometimes improve biological activity, with iodine substitution, in particular, enhancing antibacterial outcomes in certain derivatives. rsc.org

Role of Alkyl Chain Length in Ester Moiety

The ester functional group is a key site for structural modification to fine-tune biological activity. researchgate.net The length of the alkyl chain in the ester moiety significantly influences the lipophilicity of the molecule, which in turn affects its absorption, distribution, and interaction with cellular targets. mdpi.com

Studies on various cinnamate esters have demonstrated a clear correlation between alkyl chain length and antimicrobial activity. For example, against certain bacterial strains, antibacterial activity was observed to increase with the length of the alkyl chain from methyl to decyl esters. mdpi.com This trend is often attributed to an increase in liposolubility, which facilitates the compound's passage through microbial membranes. mdpi.com A similar relationship has been observed for caffeic acid alkyl esters, where a steady decrease in Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values was noted as the alkyl chain length increased. mdpi.com

However, this effect is not limitless. In some cases, antioxidant activity was found to peak at a critical chain length (e.g., octyl or dodecyl caffeate), after which a further increase in chain length led to decreased activity. mdpi.com Research on the anti-inflammatory activity of ethyl p-methoxycinnamate (EPMC) derivatives provides a relevant comparison. In an anti-denaturation assay, the ethyl ester (EPMC) and propyl p-methoxycinnamate showed significant activity, while the methyl ester derivative did not show any. researchgate.netresearchgate.net This indicates that the ethyl group in this compound is an important contributor to its biological activity, and modifications to this chain length can either enhance or diminish its potency. researchgate.net

Table 1: Effect of Ester Alkyl Chain Length on Anti-Inflammatory Activity of p-Methoxycinnamate Derivatives

| Compound | Alkyl Chain | Activity Range (µg/mL) |

|---|---|---|

| Methyl p-methoxycinnamate | Methyl | Inactive |

| Ethyl p-methoxycinnamate (EPMC) | Ethyl | 0.1 - 100 |

| Propyl p-methoxycinnamate | Propyl | 0.1 - 10 |

| Butyl p-methoxycinnamate | Butyl | 0.1 - 1 |

Data based on anti-denaturation of heat bovine serum albumin (BSA) method as reported in a study on EPMC. researchgate.netresearchgate.net

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the phenyl ring significantly modulates the reactivity and biological activity of cinnamic acid derivatives. studypug.com Electron-withdrawing groups (EWGs) decrease electron density in the aromatic ring, while electron-donating groups (EDGs) increase it. studypug.comucalgary.ca These electronic effects can influence how the molecule interacts with biological receptors and enzymes.

For cinnamate derivatives, the presence of strong EWGs like a nitro group (NO₂) has been shown to significantly improve acaricidal activity, particularly when placed at the ortho or meta positions. nih.gov Conversely, the introduction of EDGs such as hydroxy (-OH), methoxy (B1213986) (-OCH₃), or acetoxy groups was found to reduce this specific activity. nih.gov In a different context, studies on anti-tuberculosis (anti-TB) activity of cinnamic acid derivatives found that an EWG at the para position generally favored significant anti-TB activity. nih.gov Compounds with EWGs tended to exhibit improved activity over those with EDGs. nih.gov These findings underscore that the electronic properties of the substituent are a critical determinant of biological potency, with the optimal electronic nature being target-dependent.

Table 2: Influence of Substituent Electronic Effects on Acaricidal Activity of Ethyl Cinnamate Derivatives

| Substituent Group | Position | Electronic Nature | Effect on Activity |

|---|---|---|---|

| -NO₂ | ortho, meta | Strong EWG | Significantly Improved |

| -Cl | Not specified | EWG | Reduced |

| -Br | Not specified | EWG | Reduced |

| -OH | Not specified | EDG | Reduced |

| -OCH₃ | Not specified | EDG | Reduced |

| -OCOCH₃ | Not specified | EDG | Reduced |

Data based on a study of acaricidal activity against Psoroptes cuniculi. nih.gov

Stereochemical Considerations and Bioactivity (E/Z isomers)

Cinnamic acid derivatives, including this compound, possess a carbon-carbon double bond in the acrylic acid side chain, allowing for the existence of geometric isomers: the E-isomer (trans) and the Z-isomer (cis). nih.gov Stereochemistry often plays a pivotal role in biological activity, as the three-dimensional shape of a molecule dictates its ability to bind to specific biological targets. nih.govmdpi.com

The trans configuration is generally the more common and stable form. nih.gov In terms of bioactivity, studies have shown that the two isomers can have significantly different effects. For instance, in the evaluation of cinnamate derivatives for acaricidal activity, the (E)-cinnamates were found to be more effective than their corresponding (Z)-isomers. nih.gov The distinct spatial arrangement of the phenyl ring and the ester group in the E and Z isomers leads to different interactions with the active site of target enzymes or receptors. The synthesis of the less stable Z-isomers often requires specific photochemical methods, such as visible-light-driven isomerization. researchgate.net The difference in activity between isomers highlights the importance of stereoselectivity in drug design and the need to evaluate the pure isomers separately.

Comparative Analysis with Cinnamic Acid and Other Derivatives

Evaluating the activity of this compound in the context of its parent compound, cinnamic acid, and other related derivatives provides valuable SAR insights. Cinnamic acid itself often exhibits modest or no activity in certain biological assays, with its derivatives showing significantly enhanced potency. nih.govmdpi.com

For example, in antimicrobial testing, cinnamic acid was found to be inactive against several fungal strains, whereas its esterification to methyl or ethyl cinnamate resulted in bioactive compounds. mdpi.com This suggests that the carboxylic acid functional group is not optimal for activity and that converting it to an ester enhances properties like membrane penetration due to increased lipophilicity. mdpi.com

When comparing this compound to other derivatives, the nature of the substituent on the phenyl ring is paramount. A study on the anti-inflammatory activity of compounds isolated from Kaempferia galanga compared ethyl p-methoxycinnamate (EPMC) with ethyl cinnamate (which lacks a substituent at the para-position). researchgate.net The results indicated that the methoxy group at the para-position was an important functional group contributing to the anti-inflammatory activity. researchgate.netresearchgate.net This implies that for this compound, the chloro group at the para-position is a key determinant of its specific biological activity profile, distinguishing it from both the unsubstituted ethyl cinnamate and derivatives with other para-substituents like the methoxy group.

Correlation of Computational Descriptors with Activity

Modern drug discovery often employs computational methods to predict the biological activity of compounds and to understand the structural basis for their effects. researchgate.net This involves calculating molecular descriptors—numerical values that encode the physicochemical and structural properties of a molecule—and correlating them with experimental bioactivity. nih.govupf.edu

For cinnamic acid derivatives, lipophilicity, often quantified by the descriptor logP, is a crucial parameter that correlates well with bioactivity. nih.gov This descriptor indicates how a compound partitions between an oily (n-octanol) and an aqueous phase, providing a measure of its ability to cross lipid membranes. nih.gov Studies have shown that the antifungal activity of cinnamate esters is closely linked to the length of the alkyl chain, a feature directly related to lipophilicity.

More advanced techniques like Quantitative Structure-Activity Relationship (QSAR) and Principal Component Analysis (PCA) are used to build predictive models. nih.gov PCA can be used to analyze a large set of calculated descriptors and identify the principal components—the key underlying variables—that account for the major differences within a series of compounds. nih.gov For example, a PCA study on a set of cinnamic acid anilides successfully used molecular descriptors to explore the similarity-related property space of the derivatives. nih.gov Docking studies have also been used to understand how cinnamate derivatives bind to specific protein targets, revealing key interactions with amino acid residues and providing a strong correlation between predicted binding affinity and observed inhibitory activity. These computational approaches are invaluable for rationalizing observed SAR data and guiding the design of new, more potent derivatives of this compound.

Derivatization and Chemical Transformations of Ethyl P Chlorocinnamate

Synthesis of Novel Heterocyclic Systems

The electron-deficient alkene moiety in ethyl p-chlorocinnamate, often in conjunction with another functional group like a nitrile at the α-position (e.g., in ethyl α-cyano-p-chlorocinnamate), serves as an excellent Michael acceptor. This reactivity is extensively exploited in the construction of fused heterocyclic compounds.

This compound and its α-cyano analogue are key building blocks for synthesizing naphthopyran-based structures. The general approach involves a condensation reaction with a naphthol derivative. For instance, the reaction of ethyl α-cyano-p-chlorocinnamate with 6-bromonaphthalen-2-ol in the presence of a base like piperidine (B6355638) yields the corresponding 2-amino-4-(4-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carboxylate.

This initial naphthopyran product contains reactive amino and ester groups, which are ideally positioned for subsequent cyclization to form more complex fused systems. The 2-amino group can react with various electrophilic reagents to build pyrimidine (B1678525) rings. Further elaboration of the resulting pyrimidine can lead to the formation of triazolopyrimidine moieties.

For example, the 2-amino-naphthopyran can be treated with triethyl orthoformate to yield an ethoxymethyleneamino derivative. Subsequent reaction of this intermediate with hydrazine (B178648) hydrate (B1144303) leads to the formation of a 10-amino-11-imino-naphthopyrano[2,3-d]pyrimidine. This product can then be cyclized with reagents like formic acid or acetyl chloride to afford the final naphthopyranotriazolo-pyrimidine derivatives.

Table 1: Synthesis of Naphthopyran-Fused Heterocycles

| Starting Material | Reagent(s) | Intermediate Product | Final Product |

|---|---|---|---|

| Ethyl α-cyano-p-chlorocinnamate + 6-Bromonaphthalen-2-ol | 1. Piperidine | Ethyl 2-amino-7-bromo-4-(4-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carboxylate | - |

In a similar fashion to naphthopyran synthesis, the structural motifs of this compound are utilized in the preparation of benzo[h]chromene derivatives. These syntheses typically follow a one-pot, three-component reaction strategy. The reaction involves a 1-naphthol (B170400) derivative, an aromatic aldehyde (such as 4-chlorobenzaldehyde (B46862), which is a precursor to this compound), and an active methylene (B1212753) compound containing an ester or nitrile group (e.g., ethyl cyanoacetate).

The reaction, often catalyzed by a base like piperidine, proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the naphthol to the resulting electron-deficient alkene. A final intramolecular cyclization and tautomerization yield the stable 4H-benzo[h]chromene system. The resulting products, such as ethyl 2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate, have shown potential in medicinal chemistry research.

Functional Group Interconversions

Beyond its use in building heterocyclic rings, the functional groups of this compound can be selectively modified to produce other valuable compounds.

The ethyl ester group is amenable to several standard organic transformations:

Hydrolysis: Under either acidic or basic (saponification) conditions, the ester can be hydrolyzed to yield p-chlorocinnamic acid. This carboxylic acid serves as a precursor for the synthesis of other derivatives, such as amides and other esters.

Amidation: Direct amidation of the ester can be achieved by heating it with an amine, often at high temperatures or under microwave irradiation. For example, reacting this compound with amines like diethanolamine (B148213) can produce the corresponding N,N-disubstituted p-chlorocinnamamide. researchgate.net This conversion can also be facilitated by coupling reagents after initial hydrolysis to the carboxylic acid. analis.com.my

Reduction: The ester can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding allylic alcohol, 3-(4-chlorophenyl)prop-2-en-1-ol. libretexts.org The use of milder, sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures, can achieve partial reduction to furnish the aldehyde, p-chlorocinnamaldehyde. libretexts.org

The p-chlorophenyl ring of this compound is generally electron-deficient due to the deactivating nature of both the chloro and the cinnamoyl substituents, making it unreactive towards standard electrophilic aromatic substitution (EAS). youtube.comyoutube.com Similarly, nucleophilic aromatic substitution (NAS) of the chloride is difficult as it requires the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group, which are absent. youtube.commasterorganicchemistry.com

However, the carbon-chlorine bond provides a handle for modern palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds:

Suzuki-Miyaura Coupling: The C-Cl bond can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction replaces the chlorine atom with a new aryl or vinyl group, providing access to biaryl and stilbene (B7821643) derivatives.

Heck Reaction: While this compound itself is an activated alkene often used as a substrate in Heck reactions, the aryl chloride can also function as the halide component. wikipedia.orgmdpi.com In this role, it could be coupled with other alkenes to generate more complex stilbenoid structures.

Multicomponent Reaction Applications